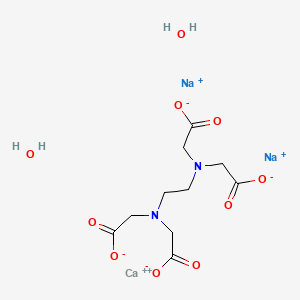

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate

Description

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

Properties

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNARRMQCMKAN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CaN2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6766-87-6, 23411-34-9 | |

| Record name | Edetate calcium disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6766-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE CALCIUM DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IH6R4SGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of calcium disodium EDTA dihydrate

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Disodium EDTA Dihydrate

Foreword: The Enduring Relevance of a Classic Chelator

Calcium Disodium Ethylenediaminetetraacetate (EDTA), specifically its dihydrate form (CaNa₂EDTA·2H₂O), is a compound of remarkable versatility and enduring importance in the scientific landscape. While first synthesized in the 1930s, its applications continue to be critical across diverse fields, from life-saving medical treatments to the stabilization of complex pharmaceutical formulations.[1] As a chelating agent, its fundamental mechanism involves the formation of stable, water-soluble complexes with metal ions, effectively sequestering them and mitigating their reactivity.[2][3]

This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule. We move beyond simple recitation of facts to explore the causality behind the synthesis and the logic underpinning its characterization. Our objective is to provide a self-validating framework for producing and verifying high-purity Calcium Disodium EDTA Dihydrate, grounded in authoritative standards and field-proven insights.

Part 1: The Synthesis Pathway – From Reagents to a Stable Chelate

The synthesis of Calcium Disodium EDTA Dihydrate is an elegant and straightforward acid-base reaction that leverages the principles of coordination chemistry. The core of the process is the replacement of the two acidic protons on Disodium Dihydrogen EDTA with a calcium ion.

The Underlying Chemistry

The most common and efficient synthesis route involves the reaction of Disodium Dihydrogen EDTA Dihydrate (Na₂H₂EDTA·2H₂O) with a calcium source, typically calcium carbonate (CaCO₃).

The balanced chemical equation is: Na₂H₂EDTA·2H₂O + CaCO₃ → CaNa₂EDTA·2H₂O + H₂O (l) + CO₂ (g)

Expert Rationale: The selection of calcium carbonate is deliberate. It is an inexpensive, readily available, and safe base. The reaction byproducts are water and carbon dioxide gas, the latter of which evolves from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle. This simplifies the purification process as there are no soluble ionic byproducts to remove.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Calcium Disodium EDTA Dihydrate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Successful completion of each step, such as the cessation of CO₂ evolution, provides confidence for proceeding to the next.

-

Reagent Preparation:

-

Accurately weigh a stoichiometric amount of Disodium Dihydrogen EDTA Dihydrate (e.g., 37.22 g, 0.1 mol).

-

Accurately weigh a corresponding stoichiometric amount of Calcium Carbonate (e.g., 10.01 g, 0.1 mol). A slight excess (1-2%) of CaCO₃ can be used to ensure all EDTA reacts, as it can be easily removed by filtration.

-

Prepare a slurry of the calcium carbonate in ~50 mL of deionized water.

-

-

Reaction:

-

In a suitable beaker or flask, dissolve the Disodium Dihydrogen EDTA Dihydrate in ~200 mL of deionized water. Gentle heating (50-60°C) and stirring will facilitate dissolution.

-

Once the EDTA is fully dissolved, begin the slow, portion-wise addition of the calcium carbonate slurry while maintaining constant stirring.

-

Causality Check: Vigorous effervescence (CO₂ release) will be observed. The slow addition is critical to prevent the reaction mixture from foaming over. The rate of addition should be dictated by the rate of gas evolution.

-

After all the slurry has been added and effervescence has largely subsided, heat the reaction mixture to approximately 80-90°C for 1-2 hours to drive the reaction to completion. The solution should become clear, indicating the formation of the soluble calcium chelate.

-

-

Isolation and Purification:

-

Perform a hot gravity filtration using fluted filter paper to remove any unreacted calcium carbonate or other insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. For higher yield, a water-miscible anti-solvent like ethanol can be added to the cooled solution to precipitate the product.

-

Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to facilitate drying.

-

Dry the product in a drying oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The final product should be a white, odorless, crystalline powder.

-

Part 2: Comprehensive Characterization – The Identity and Purity Matrix

For any application, particularly in pharmaceuticals, rigorous characterization is non-negotiable. It provides the definitive proof of identity, purity, and quality. The methods described below form a comprehensive matrix that validates the successful synthesis of the target compound, in line with pharmacopeial standards.[4][5]

Characterization Workflow Diagram

Caption: A comprehensive workflow for the characterization of CaNa₂EDTA·2H₂O.

Summary of Characterization Data

| Technique | Parameter | Expected Result / Specification | Purpose |

| Identification Tests | Calcium, Sodium, Chelation | Positive identification (White precipitate, orange flame, color disappearance)[4][5] | Confirms presence of key ions and chelating activity |

| FTIR Spectroscopy | Vibrational Frequencies | Strong asymmetric COO⁻ stretch ~1600 cm⁻¹, broad O-H stretch ~3400-3200 cm⁻¹ | Confirms functional groups and water of hydration |

| Assay (Titration) | Purity (anhydrous basis) | 97.0% - 102.0%[4] | Quantifies the amount of active substance |

| Water Content | % H₂O | 5.0% - 13.0% (corresponds to ~2-3 molecules of water)[4] | Confirms hydration state |

| Thermal Analysis (TGA) | Weight Loss | Stepwise loss corresponding to two water molecules (~8.8% for dihydrate) | Quantifies water of hydration and determines decomposition temperature |

| X-Ray Diffraction (XRD) | Crystal Structure | Crystalline pattern matching reference for Ca(H₂Edta)·2H₂O[6] | Confirms crystalline phase and identity |

| Limit of NTA | Impurity Level | Not more than 0.1%[4] | Ensures purity from a common process-related impurity |

Detailed Methodologies

A. Assay by Complexometric Titration This method, adapted from the U.S. Pharmacopeia (USP), provides an authoritative measure of the compound's purity.[4][5]

-

Principle: The sample is dissolved and titrated with a standardized solution of mercuric nitrate (Hg(NO₃)₂). The mercuric ions form a highly stable complex with EDTA. Diphenylcarbazone is used as an indicator, which changes color at the endpoint when excess mercuric ions are present.

-

Procedure:

-

Accurately weigh about 1.2 g of the synthesized Calcium Disodium EDTA Dihydrate.

-

Dissolve in 75 mL of deionized water in a 250 mL beaker.

-

Add 25 mL of 1 N acetic acid and 1 mL of diphenylcarbazone indicator solution.

-

Titrate slowly with standardized 0.1 M mercuric nitrate VS until the first appearance of a persistent purplish color.

-

Perform a blank determination and make any necessary corrections.

-

Calculate the percentage of C₁₀H₁₂CaN₂Na₂O₈ using the formula: Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[5]

-

B. Water Content by Karl Fischer Titration This is the gold standard for accurately determining the water content.

-

Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.

-

Procedure:

-

Accurately weigh a suitable amount of the sample (e.g., 0.2 g)[4].

-

Introduce the sample into the titration vessel of a Karl Fischer apparatus containing the reagent.

-

Titrate to the electrometric endpoint. The percentage of water is calculated by the instrument based on the sample weight and titrant consumed.

-

Validation: The result should fall within the specified range for the dihydrate/trihydrate mixture (5.0% - 13.0%)[4]. The theoretical water content for the pure dihydrate (Formula Weight: 410.31 g/mol ) is 8.79%.

-

Part 3: The Role in Drug Development and Research

The validated, high-purity Calcium Disodium EDTA Dihydrate is a valuable tool for scientists and researchers.

-

As a Pharmaceutical Excipient: Its primary role is as a stabilizer.[7] Trace metal ions (e.g., iron, copper, manganese) present in raw materials or from processing equipment can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). By chelating these ions, Calcium Disodium EDTA effectively removes them from solution, enhancing the stability and shelf-life of injectable, ophthalmic, and oral formulations.[7]

-

As an Active Pharmaceutical Ingredient (API): It is the drug of choice for treating severe lead poisoning.[1][2][8] The therapeutic mechanism is a classic example of competitive chelation.[3] Lead (Pb²⁺) has a higher formation constant with EDTA than calcium (Ca²⁺). When administered, the lead displaces the calcium from the CaNa₂EDTA complex: CaNa₂EDTA + Pb²⁺ → PbNa₂EDTA + Ca²⁺ The resulting lead-EDTA complex is water-soluble and is rapidly excreted by the kidneys, effectively removing lead from both soft tissues and a fraction of bone stores.[3][8] This application is FDA-approved and the compound is on the World Health Organization's List of Essential Medicines.[2][9]

Conclusion

The synthesis and characterization of Calcium Disodium EDTA Dihydrate represent a foundational exercise in coordination chemistry with profound practical implications. The success of its synthesis is not merely the production of a white powder but is validated through a multi-faceted analytical approach. From simple qualitative tests to sophisticated spectroscopic and titrimetric assays, each characterization step provides a layer of evidence, culminating in a comprehensive profile of the molecule's identity, purity, and structural integrity. For the drug development professional, this rigorous validation ensures the safety and efficacy of Calcium Disodium EDTA, whether it is used to protect a fragile API from degradation or to actively save a life from heavy metal toxicity.

References

-

Title: Edetate Calcium Disodium Anhydrous Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: DISODIUM ETHYLENEDIAMINETETRAACETATE Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

-

Title: Crystal structure of calcium dihydroethylenediaminetetraacetate(2-) dihydrate Ca(H 2 Edta)·2H 2 O Source: ResearchGate URL: [Link]

-

Title: BRIEFING Edetate Calcium Disodium, USP 29 Source: U.S. Pharmacopeial Convention URL: [Link]

-

Title: Sodium calcium edetate Source: Wikipedia URL: [Link]

-

Title: CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE Source: FAO Knowledge Repository URL: [Link]

-

Title: EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE) Source: AccessMedicine URL: [Link]

-

Title: Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications Source: Chemignition URL: [Link]

-

Title: 21 CFR 172.120 -- Calcium disodium EDTA. Source: Electronic Code of Federal Regulations (eCFR), U.S. Food and Drug Administration URL: [Link]

-

Title: Chelation therapy for heart disease: Does it work? Source: Mayo Clinic URL: [Link]

-

Title: edta, calcium disodium Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Edetate Calcium Disodium (CaNa2Edta) Source: Goldfrank's Toxicologic Emergencies, 11e, AccessMedicine URL: [Link]

-

Title: Chelation for Coronary Heart Disease: What You Need To Know Source: National Center for Complementary and Integrative Health (NCCIH), NIH URL: [Link]

-

Title: Calcium Disodium EDTA: Uses, Side Effects, and Safety Source: Everyday Health URL: [Link]

-

Title: Calcium disodium edetate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Food Additives Permitted for Direct Addition to Food for Human Consumption; Calcium Disodium EDTA and Disodium EDTA Source: Federal Register URL: [Link]

-

Title: A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults Source: ResearchGate URL: [Link]

-

Title: Effects of calcium disodium versenate (CaNa2EDTA) chelation in moderate childhood lead poisoning Source: PubMed, National Library of Medicine URL: [Link]

-

Title: CALCIUM DISODIUM EDTA Source: Ataman Kimya URL: [Link]

-

Title: Calcium Disodium EDTA: Diluents of Color Additive Mixture Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: IV Chelation Calcium EDTA vs. Disodium EDTA Source: Kentuckiana Integrative Medicine URL: [Link]

-

Title: Chelation Therapy in Patients With Cardiovascular Disease: A Systematic Review Source: Journal of the American Heart Association URL: [Link]

-

Title: A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults. Source: SciSpace URL: [Link]

-

Title: Edetate Disodium and Edetate Disodium Calcium: Summary Report Source: Regulations.gov URL: [Link]

-

Title: Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate (1:2:2) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Final report on the safety assessment of EDTA, calcium disodium EDTA... Source: ResearchGate URL: [Link]

-

Title: Ethylenediamine tetraacetic acid calcium disodium salt hydrate Source: Carl ROTH URL: [Link]

Sources

- 1. Calcium Disodium EDTA: Uses, Side Effects, and Safety [everydayhealth.com]

- 2. Sodium calcium edetate - Wikipedia [en.wikipedia.org]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. usp.org [usp.org]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. chemignition.com [chemignition.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Calcium Disodium EDTA as a Chelating Agent

Foreword

In the landscape of pharmaceutical sciences and toxicology, the strategic removal of heavy metal ions from biological systems remains a critical therapeutic challenge. Among the arsenal of chelating agents, Calcium Disodium Ethylenediaminetetraacetic Acid (CaNa₂EDTA) stands as a cornerstone, particularly in the management of lead poisoning.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core mechanistic principles that govern the therapeutic efficacy of CaNa₂EDTA. We will move beyond a superficial overview to explore the intricate coordination chemistry, the elegant principle of ligand exchange, and the quantitative parameters that define its action. It is through this granular understanding that we can appreciate the rational design behind its clinical application and envision future advancements in chelation therapy.

The Fundamental Principle: Chelation and Coordination Chemistry

At its heart, the therapeutic action of Calcium Disodium EDTA is a story of competitive binding and the formation of stable, soluble complexes. Chelation is the process by which a central metal ion is encircled and bound by a multidentate ligand, forming a stable, ring-like structure known as a chelate.[2] EDTA, in its fully deprotonated form (ethylenediaminetetraacetate), is a hexadentate ligand, meaning it possesses six donor atoms—two nitrogen atoms and four oxygen atoms from the carboxylate groups—that can coordinate with a metal ion.[4] This multi-point attachment confers a high degree of stability to the resulting metal-EDTA complex, a phenomenon known as the chelate effect.

The administration of EDTA in its calcium disodium salt form is a critical aspect of its clinical utility and safety profile. The pre-complexation with a calcium ion serves to prevent the depletion of endogenous calcium from the body, a potentially life-threatening side effect.[5][6] The underlying principle is that CaNa₂EDTA will preferentially donate its EDTA ligand to heavy metals for which it has a higher affinity, a process we will explore in detail in the subsequent section.

Visualizing the Molecular Architecture

To truly grasp the chelating action of CaNa₂EDTA, a visual representation of its molecular structure is indispensable. The following diagram, rendered using the Graphviz DOT language, illustrates the coordination of the EDTA ligand around a central metal ion.

Caption: Coordination of a central metal ion (M) by the hexadentate EDTA ligand.

The Linchpin of Selectivity: Ligand Exchange and Stability Constants

The therapeutic efficacy of Calcium Disodium EDTA hinges on the principle of ligand exchange. In the bloodstream, CaNa₂EDTA encounters various metal ions. The calcium ion complexed with EDTA can be displaced by another metal ion that forms a more stable complex with EDTA. This selectivity is quantitatively described by the stability constant (K) or, more commonly, its logarithmic form (log K). A higher log K value indicates a more stable complex.

The stability of metal-EDTA complexes is influenced by factors such as the charge and ionic radius of the metal ion. Generally, EDTA forms more stable complexes with trivalent metal ions than with divalent metal ions. Among divalent ions, the stability follows the Irving-Williams series. This predictable hierarchy of stability allows CaNa₂EDTA to effectively sequester toxic heavy metals like lead (Pb²⁺) while having a minimal effect on essential divalent cations like magnesium (Mg²⁺), provided the latter are present at physiological concentrations.

The following diagram illustrates the ligand exchange mechanism, the cornerstone of CaNa₂EDTA's therapeutic action.

Caption: Ligand exchange mechanism of Calcium Disodium EDTA.

Quantitative Data: A Comparative Look at Stability Constants

The following table provides a summary of the stability constants (Log K) of EDTA with various physiologically and toxicologically relevant metal ions. This data underscores the thermodynamic driving force behind the ligand exchange process.

| Metal Ion | Valence | Log K |

| Ca²⁺ | +2 | 10.7 |

| Mg²⁺ | +2 | 8.7 |

| Mn²⁺ | +2 | 14.0 |

| Fe²⁺ | +2 | 14.3 |

| Co²⁺ | +2 | 16.3 |

| Ni²⁺ | +2 | 18.6 |

| Cu²⁺ | +2 | 18.8 |

| Zn²⁺ | +2 | 16.5 |

| Cd²⁺ | +2 | 16.5 |

| Hg²⁺ | +2 | 21.8 |

| Pb²⁺ | +2 | 18.0 |

| Al³⁺ | +3 | 16.1 |

| Fe³⁺ | +3 | 25.1 |

Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.

Pharmacokinetics and Excretion: The Pathway to Detoxification

Once administered, typically via intravenous infusion, Calcium Disodium EDTA is rapidly distributed throughout the extracellular fluid.[7] It does not significantly penetrate cell membranes, which limits its ability to chelate intracellularly bound metals. The newly formed, water-soluble heavy metal-EDTA complexes are then efficiently eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[1][5] The relatively short plasma half-life of CaNa₂EDTA necessitates controlled and often repeated administrations to effectively reduce the body burden of the toxic metal.[5]

Experimental Protocol: In Vitro Assessment of Chelation Efficacy

To evaluate the efficacy of chelating agents like CaNa₂EDTA in a preclinical setting, a robust and reproducible in vitro assay is essential. The following protocol details a cell-based assay to assess the ability of a chelating agent to mitigate the cytotoxic effects of a heavy metal. This protocol utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability as an indicator of metabolic activity.

Objective

To determine the protective effect of a chelating agent against heavy metal-induced cytotoxicity in a cultured cell line.

Materials

-

Human cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Heavy metal salt solution (e.g., Lead(II) acetate)

-

Chelating agent solution (e.g., Calcium Disodium EDTA)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Sterile PBS

-

Multichannel pipette

-

Microplate reader

Methodology

-

Cell Seeding:

-

Culture the chosen cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Perform a cell count and adjust the cell density to 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the heavy metal salt solution and the chelating agent in a complete culture medium.

-

Aspirate the medium from the wells.

-

Add 100 µL of the appropriate treatment solution to each well according to the following groups (in triplicate):

-

Control: Complete culture medium only.

-

Heavy Metal Only: Medium containing various concentrations of the heavy metal.

-

Chelating Agent Only: Medium containing various concentrations of the chelating agent.

-

Co-treatment: Medium containing a fixed concentration of the heavy metal and varying concentrations of the chelating agent.

-

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the MTT reagent to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing the MTT reagent.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of the heavy metal and the chelating agent to determine the dose-response relationship and the protective effect of the chelator.

-

Conclusion and Future Perspectives

Calcium Disodium EDTA remains a vital therapeutic agent for the treatment of heavy metal poisoning, a testament to its well-understood and highly effective mechanism of action. Its efficacy is rooted in the fundamental principles of coordination chemistry, the predictable nature of ligand exchange governed by stability constants, and its favorable pharmacokinetic profile. The in-depth understanding of these mechanisms, supported by robust in vitro and in vivo experimental validation, is paramount for its safe and effective clinical use.

Future research in the field of chelation therapy will likely focus on the development of new ligands with enhanced selectivity for specific toxic metals, improved oral bioavailability, and the ability to access intracellular metal deposits. The foundational knowledge of CaNa₂EDTA's mechanism of action will undoubtedly serve as a critical benchmark and a source of inspiration for the rational design of the next generation of chelating agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Edetate Calcium Disodium? Retrieved from [Link]

-

ACS Publications. (n.d.). Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding EDTA Disodium: A Versatile Chelating Agent. Retrieved from [Link]

-

PubMed. (2014, July). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Calcium Disodium EDTA FCC. Retrieved from [Link]

-

AccessMedicine. (n.d.). EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE). In Poisoning & Drug Overdose, 7e. Retrieved from [Link]

-

Kentuckiana Integrative Medicine. (n.d.). IV Chelation Calcium EDTA vs. Disodium EDTA. Retrieved from [Link]

-

Healthline. (n.d.). Calcium Disodium EDTA: Applications, Safety and Side Effects. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Calcium Disodium EDTA FCC. Retrieved from [Link]

-

ResearchGate. (n.d.). Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979. Retrieved from [Link]

-

NCBI Bookshelf. (2023, June 26). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. Retrieved from [Link]

- Google Sites. (n.d.). Chempendix - Formation Constants for metal-EDTA Complexes.

-

JoVE. (2025, May 22). Video: EDTA: Conditional Formation Constant. Retrieved from [Link]

-

WebMD. (n.d.). Chelation Therapy: Purpose, Procedure, and Side-Effects. Retrieved from [Link]

-

AccessMedicine. (n.d.). Edetate Calcium Disodium (CaNa2Edta). In Goldfrank's Toxicologic Emergencies, 11e. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Disodium edetate? Retrieved from [Link]

-

PubChem. (n.d.). Calcium disodium EDTA. Retrieved from [Link]

-

NatureMed Clinic. (2025, February 5). Chelation Therapy Efficacy: 12 Studies Supporting it. Retrieved from [Link]

-

Bayview Pharmacy. (n.d.). Calcium Disodium EDTA | Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Khan Academy [khanacademy.org]

- 4. interchim.fr [interchim.fr]

- 5. In-Cell Western Assay | BioRender Science Templates [biorender.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

chemical properties and structure of calcium disodium edetate

An In-depth Technical Guide to the Chemical Properties and Structure of Calcium Disodium Edetate

Authored by: Gemini, Senior Application Scientist

Abstract

Calcium disodium edetate (CaNa₂EDTA), a salt of ethylenediaminetetraacetic acid (EDTA), is a paramount chelating agent with extensive applications in medicine, food preservation, and analytical chemistry. Its efficacy is rooted in its unique molecular architecture and coordination chemistry, which allow it to form stable, water-soluble complexes with polyvalent metal ions. This guide provides a comprehensive exploration of the chemical structure, physicochemical properties, and coordination behavior of calcium disodium edetate. We will delve into the principles of its chelation mechanism, the analytical techniques for its characterization, and the protocols that ensure its quality and potency, offering a technical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

Calcium disodium edetate is an organic salt where the ethylenediaminetetraacetate anion acts as a chelating ligand, encapsulating a calcium ion.[1][2] The structure is a coordination complex, vital to its function.

Chemical Identity:

-

IUPAC Name: calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate[3]

-

CAS Number: 62-33-9 (anhydrous)[1]

The core of the molecule is the EDTA⁴⁻ anion, which acts as a hexadentate ligand. This means it can form six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[5] In calcium disodium edetate, these six coordination sites are occupied by a central calcium ion (Ca²⁺), forming a highly stable, octahedral-like complex. The two sodium ions (Na⁺) are present to balance the remaining negative charges of the carboxylate groups not directly involved in neutralizing the calcium's +2 charge, resulting in a neutral salt.

The formation of this multi-ring structure, known as a chelate, is entropically favorable and accounts for the exceptional stability of the complex.[4]

Caption: 2D schematic of Calcium Chelation by EDTA.

Physicochemical Properties

The physical and chemical characteristics of calcium disodium edetate dictate its handling, formulation, and application. It is typically supplied as a white, odorless, crystalline powder or granules and is slightly hygroscopic.[1][3][6]

| Property | Value | Source(s) |

| Appearance | White, odorless crystalline granules or powder | [1][3] |

| Molecular Weight | 374.27 g/mol (anhydrous) | [1][4] |

| Solubility | Freely soluble in water; practically insoluble in ethanol | [2][7] |

| pH (1% solution) | 6.5 - 7.5 | [3][6] |

| Stability | Stable in air | [1] |

| Decomposition | Decomposes at temperatures >300°C | [6] |

The compound's high water solubility is critical for its use in intravenous chelation therapy and as an aqueous-phase sequestrant in food products.[2][4] Its stability in air allows for practical storage and handling.[1]

Coordination Chemistry and Chelation Mechanism

The primary function of calcium disodium edetate stems from its ability to exchange its calcium ion for other metal ions that form more stable complexes with EDTA.[4][6] This process is governed by the relative stability constants of the metal-EDTA complexes.

Stability Constants

The formation constant (Kf), or stability constant, quantifies the equilibrium between a free metal ion (Mⁿ⁺) and the EDTA ligand (Y⁴⁻) to form the metal-EDTA complex (MYⁿ⁻⁴).[8]

Mⁿ⁺ + Y⁴⁻ ⇌ MYⁿ⁻⁴ Kf = [MYⁿ⁻⁴] / ([Mⁿ⁺][Y⁴⁻])

A higher Kf value indicates a more stable complex.[8][9] The stability of metal-EDTA complexes is influenced by factors such as the charge and ionic radius of the metal ion.[9]

The Exchange Mechanism

In solution, calcium disodium edetate exists as the [Ca(EDTA)]²⁻ complex. When a metal ion with a higher affinity for EDTA, such as lead (Pb²⁺), is introduced, it will displace the calcium ion to form a new, more stable complex.[4]

[Ca(EDTA)]²⁻ + Pb²⁺ ⇌ [Pb(EDTA)]²⁻ + Ca²⁺

This reaction is favorable because the stability constant for [Pb(EDTA)]²⁻ is significantly higher than that for [Ca(EDTA)]²⁻. The newly formed lead-EDTA complex is water-soluble and can be readily excreted by the kidneys, effectively removing lead from the body.[10][11] This is the fundamental principle behind its use as an antidote for heavy metal poisoning.[10][12]

The following table lists the logarithm of the stability constants (log Kf) for EDTA with various physiologically and toxicologically relevant metal ions.

| Metal Ion | log Kf | Source(s) |

| Ca²⁺ | 10.65 | [5] |

| Mg²⁺ | 8.79 | [5] |

| Mn²⁺ | 14.0 | [13] |

| Fe²⁺ | 14.3 | [13] |

| Zn²⁺ | 16.5 | [13] |

| Cd²⁺ | 16.5 | [13] |

| Pb²⁺ | 18.0 | [13] |

| Cu²⁺ | 18.8 | [13] |

| Hg²⁺ | 21.5 | [13] |

| Fe³⁺ | 25.1 | [13] |

Values are for 25°C and an ionic strength of 0.1 M.[13]

The data clearly shows why CaNa₂EDTA is an effective treatment for lead poisoning; the log Kf for Pb²⁺ is much greater than for Ca²⁺. It also explains why it can deplete essential minerals like zinc, as the stability constant for Zn²⁺ is also considerably higher than that of Ca²⁺.[4][14]

pH Dependence and Conditional Stability

The chelating ability of EDTA is highly dependent on pH.[8] The EDTA molecule has four carboxylic acid groups and can exist in various protonated forms depending on the solution's pH. The fully deprotonated form, Y⁴⁻, is the most effective for chelation.[8] In acidic solutions, the carboxyl groups become protonated, reducing the ligand's ability to bind metals. The concept of a conditional formation constant (Kf') is used to account for this pH effect. It provides a more realistic measure of the complex's stability at a specific pH.[8][15]

Spectroscopic and Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of calcium disodium edetate. These methods are crucial for quality control in pharmaceutical and food-grade applications.[16]

-

Infrared (IR) Spectroscopy: Used for identification, comparing the sample's spectrum with that of a reference standard. Characteristic absorption bands correspond to the C-H, C=O (carboxylate), C-N, and O-H (for hydrated forms) functional groups.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the protons on the ethylene backbone and acetate arms are characteristic of the chelated structure.[17][19] NMR can also be used to quantify metal ions by observing the unique spectral patterns that result from the chelation of different ions by EDTA.[19]

-

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the [Ca(EDTA)]²⁻ complex and its fragments, confirming its molecular weight.[20] It is also a powerful tool for determining conditional stability constants by monitoring the competition between different metal ions for the EDTA ligand.[20][21]

-

Titrimetric Analysis: Pharmacopeial methods often rely on titration for assaying the purity of calcium disodium edetate. For instance, a common assay involves titrating a solution of the sample with a standardized solution of mercuric nitrate.[22][23]

Experimental Protocol: Titrimetric Assay for Purity

This protocol is based on principles described in various pharmacopeias for determining the percentage of C₁₀H₁₂CaN₂Na₂O₈ in a sample.[22][23]

Objective: To determine the purity of a calcium disodium edetate sample via complexometric titration with mercuric nitrate.

Materials:

-

Calcium Disodium Edetate sample

-

Deionized water

-

1 N Acetic Acid

-

Diphenylcarbazone indicator solution

-

Standardized 0.1 M Mercuric Nitrate (Hg(NO₃)₂) volumetric solution (VS)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.2 g of the calcium disodium edetate sample.

-

Dissolution: Transfer the sample to a 250-mL beaker and dissolve it in 75 mL of deionized water.

-

Buffering: Add 25 mL of 1 N acetic acid to the solution.

-

Indicator Addition: Add 1 mL of diphenylcarbazone indicator solution.

-

Titration: Titrate the sample solution slowly with standardized 0.1 M mercuric nitrate VS.

-

Endpoint Determination: The endpoint is reached upon the first appearance of a stable purplish color.

-

Blank Correction: Perform a blank determination using the same quantities of reagents but without the sample, and make any necessary correction.

-

Calculation: Calculate the percentage of C₁₀H₁₂CaN₂Na₂O₈ in the sample. Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[23]

Caption: Workflow for the Titrimetric Assay of Calcium Disodium Edetate.

Reactivity and Degradation

Calcium disodium edetate is generally stable under normal conditions.[1] However, at elevated temperatures (230–310 °C) in aqueous solutions, the EDTA chelate can undergo thermal degradation.[24][25] The degradation rate is influenced by the specific metal ion chelated, with the relative order of degradation rates for several divalent metal-EDTA chelates being Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II).[25]

Initial degradation products at lower temperatures (~250°C) include iminodiacetic acid and hydroxyethyliminodiacetic acid.[25] At higher temperatures, further decomposition can lead to the formation of dimethylamine and carbon dioxide.[24][25] The presence of substances like phosphate can catalyze this degradation for certain metal-EDTA complexes.[24]

Conclusion

The chemical and structural properties of calcium disodium edetate are intrinsically linked to its function as a versatile chelating agent. Its hexadentate coordination structure allows it to form exceptionally stable complexes with a wide range of polyvalent cations. The principle of competitive displacement, governed by well-characterized stability constants, forms the basis of its therapeutic use in heavy metal detoxification. A thorough understanding of its physicochemical properties, coordination chemistry, and analytical characterization is essential for its effective and safe application in research, drug development, and various industrial processes.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Edetate Calcium Disodium? Synapse. [Link]

-

PubMed. (2014, July). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Anonymous. (2024, August 14). Understanding the Mechanisms and Applications of Calcium EDTA Chelation Therapy in Medical Treatments. [Link]

-

PubChem. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170. [Link]

-

PubChem. Calcium disodium edetate | C10H12CaN2Na2O8 | CID 129627867. [Link]

-

ACS Publications. (1995). Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education. [Link]

-

ResearchGate. Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979. [Link]

-

AccessMedicine. EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE). [Link]

- Google Sites. Chempendix - Formation Constants for metal-EDTA Complexes.

-

JoVE. (2025, May 22). Video: EDTA: Conditional Formation Constant. [Link]

-

PubMed. (2014). Determination of calcium disodium ethylenediaminetetraacetate (E385) in marketed bottled legumes, artichokes and emulsified sauces by gas chromatography with mass spectrometric detection. Food Chemistry. [Link]

-

Kentuckiana Integrative Medicine. IV Chelation Calcium EDTA vs. Disodium EDTA. [Link]

-

Quora. (2020, December 14). How does EDTA chelate calcium?[Link]

-

Wikipedia. Sodium calcium edetate. [Link]

-

USP-NF. (2015, December 1). Edetate Calcium Disodium. [Link]

-

PubChem. Edetate calcium disodium monohydrate | C10H14CaN2Na2O9 | CID 6096880. [Link]

-

USP. (2016, November 14). BRIEFING Edetate Calcium Disodium, USP 29 page 779. [Link]

-

AccessMedicine. Edetate Calcium Disodium (CaNa2Edta) | Goldfrank's Toxicologic Emergencies, 11e. [Link]

-

accessdata.fda.gov. edetate calcium disodium injection Medicis Pharmaceutical Corp. [Link]

-

Canadian Journal of Chemistry. Thermal degradation of EDTA chelates in aqueous solution. [Link]

-

FooDB. (2010, April 8). Showing Compound Sodium calcium edetate (FDB000747). [Link]

-

Drugs.com. (2024, June 10). Edetate Calcium Disodium Monograph for Professionals. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Disodium edetate? Synapse. [Link]

-

FAO Knowledge Repository. CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE. [Link]

-

Healthline. Calcium Disodium EDTA: Applications, Safety and Side Effects. [Link]

-

Pharmaguideline. (2008, June 11). Method of Analysis for Di Sodium Edetate. [Link]

-

ResearchGate. (2025, August 6). Thermal degradation of EDTA chelates in aqueous solution | Request PDF. [Link]

-

PMDA. Calcium Disodium Edetate Enteric-coated Tablets. [Link]

-

ResearchGate. (2015, August 24). Does anyone have an idea of whether EDTA affect the measure of calcium concentration by ICP analysis?[Link]

-

Canadian Science Publishing. (2021, January 15). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. [Link]

-

The Good Scents Company. calcium disodium edetate, 62-33-9. [Link]

-

PMDA. Calcium Disodium Edetate. [Link]

Sources

- 1. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EDTA calcium disodium | 62-33-9 [chemicalbook.com]

- 3. Calcium disodium edetate | C10H12CaN2Na2O8 | CID 129627867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. Calcium Disodium EDTA EP BP Ph Eur USP NF, FCC Grade Manufacturers [mubychem.com]

- 8. Video: EDTA: Conditional Formation Constant [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 11. thinkdochemicals.com [thinkdochemicals.com]

- 12. Sodium calcium edetate - Wikipedia [en.wikipedia.org]

- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 15. researchgate.net [researchgate.net]

- 16. Edetate Calcium Disodium Pharmaceutical Secondary Standard; Certified Reference Material 23411-34-9 [sigmaaldrich.com]

- 17. Edetate calcium disodium monohydrate | C10H14CaN2Na2O9 | CID 6096880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pmda.go.jp [pmda.go.jp]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of calcium disodium ethylenediaminetetraacetate (E385) in marketed bottled legumes, artichokes and emulsified sauces by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. usp.org [usp.org]

- 23. openknowledge.fao.org [openknowledge.fao.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Calcium Disodium EDTA in Aqueous Solutions

Abstract

Calcium disodium ethylenediaminetetraacetic acid (CaNa₂EDTA) is a versatile chelating agent with extensive applications in the pharmaceutical, food, and cosmetic industries.[1] Its efficacy is intrinsically linked to its behavior in aqueous solutions, specifically its solubility and stability. This technical guide provides a comprehensive overview of the physicochemical properties of calcium disodium EDTA, with a focus on the critical parameters influencing its performance in aqueous media. We will delve into the mechanistic underpinnings of its solubility, explore the kinetics and pathways of its degradation, and present validated experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to optimize the use of this important excipient.

Introduction: The Pivotal Role of Calcium Disodium EDTA

Calcium disodium EDTA is a salt of ethylenediaminetetraacetic acid where two of the four carboxylic acid protons are replaced by sodium and a calcium ion is chelated.[2] This pre-chelated form is particularly advantageous in pharmaceutical and food applications as it readily exchanges its calcium for heavy metal ions with a higher binding affinity, such as lead, mercury, or cadmium, without depleting the body's essential calcium reserves.[2][3] Its primary functions include acting as a preservative, antioxidant, and stabilizer by sequestering metal ions that can catalyze degradation reactions.[4] A thorough understanding of its solubility and stability is paramount for formulation development, ensuring product efficacy, safety, and shelf-life.

Physicochemical Properties

Calcium disodium EDTA is a white, odorless, crystalline powder with a slightly salty taste. It is hygroscopic and should be stored in a well-closed container in a cool, dry place to prevent moisture absorption.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂CaN₂Na₂O₈ | [5] |

| Molecular Weight | 374.27 g/mol | [6] |

| Appearance | White crystalline powder | |

| pH (1% solution) | 6.5 - 8.0 | [7][8] |

| Solubility in Water | Freely soluble | [8][9] |

| Solubility in Organic Solvents | Practically insoluble | [6][9] |

Solubility in Aqueous Solutions

The high solubility of calcium disodium EDTA in water is attributed to its ionic nature and the presence of multiple polar carboxyl groups that readily hydrate.[5] However, its solubility is not a simple constant but is significantly influenced by several factors.

The Critical Influence of pH

The pH of the aqueous medium is the most critical factor governing the solubility of EDTA salts.[5][10] As the pH increases, the carboxylic acid groups of the EDTA molecule become progressively deprotonated, increasing the molecule's overall negative charge and enhancing its interaction with polar water molecules.[10] This leads to a marked increase in solubility at higher pH values.[10] Conversely, in acidic conditions, the carboxyl groups are protonated, reducing the molecule's polarity and thereby its solubility. A 1% solution of calcium disodium EDTA in water typically exhibits a pH in the range of 6.5 to 7.5.[8]

Effect of Temperature

The solubility of calcium disodium EDTA in water generally increases with temperature.[5] This is a common characteristic of most solid solutes where the dissolution process is endothermic. For practical purposes, solutions can be prepared at room temperature, and warming can be employed to facilitate the dissolution of more concentrated solutions.

Impact of Other Ions

The presence of other ions in the solution can influence the solubility of calcium disodium EDTA. High concentrations of electrolytes can lead to a "salting-out" effect, reducing its solubility. Conversely, the presence of metal ions with a higher affinity for EDTA than calcium can lead to the formation of other metal-EDTA complexes, which may have different solubility profiles.[5]

Stability of Calcium Disodium EDTA in Aqueous Solutions

Calcium disodium EDTA is generally considered stable in aqueous solutions under typical storage conditions.[9] However, its stability can be compromised by elevated temperatures and the presence of strong oxidizing agents.[9]

Thermodynamic vs. Kinetic Stability

When discussing the stability of a coordination complex like calcium disodium EDTA, it is crucial to distinguish between thermodynamic and kinetic stability.

-

Thermodynamic stability refers to the equilibrium position of the complex formation. The high formation constant of the Ca-EDTA complex indicates that it is thermodynamically stable.[11][12]

-

Kinetic stability relates to the rate at which the complex undergoes reactions, such as ligand exchange or degradation. While thermodynamically stable, the Ca-EDTA complex is kinetically labile, meaning it will readily exchange its calcium ion for another metal ion that forms an even more thermodynamically stable complex (the basis of its chelating action).[11][12]

The following diagram illustrates the concept of metal exchange, which is central to the function of calcium disodium EDTA.

Caption: Metal exchange mechanism of Calcium Disodium EDTA.

Thermal Degradation

At elevated temperatures, the EDTA molecule itself can undergo hydrolytic degradation.[13] Studies have shown that the chelation of EDTA to a metal ion significantly stabilizes the molecule against thermal degradation compared to uncomplexed EDTA.[13][14] The degradation of metal-EDTA complexes in alkaline aqueous solutions at temperatures between 230-310°C has been investigated, with the primary degradation products at lower temperatures being iminodiacetic acid and hydroxyethyliminodiacetic acid.[13][14] At higher temperatures, further decomposition to smaller molecules like dimethylamine and carbon dioxide occurs.[13][14] The rate of degradation is influenced by the specific metal ion chelated, with the relative order of degradation rates being Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II).[13][14]

Oxidative Degradation

While generally stable, the EDTA molecule can be susceptible to oxidation by strong oxidizing agents. The nitrogen atoms in the EDTA structure can be targeted, leading to the breakdown of the chelating agent.[15] The presence of the chelated calcium ion can influence the rate of this oxidative degradation.[15]

Experimental Protocols

The following section provides detailed methodologies for the assessment of the solubility and concentration of calcium disodium EDTA in aqueous solutions.

Protocol for Determining Aqueous Solubility

This protocol outlines the equilibrium solubility method to determine the solubility of calcium disodium EDTA at a given temperature and pH.

Materials:

-

Calcium Disodium EDTA powder

-

Deionized water

-

pH meter

-

Analytical balance

-

Constant temperature water bath/shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, Titration)

Procedure:

-

Prepare a series of buffered aqueous solutions at the desired pH values.

-

Add an excess amount of calcium disodium EDTA powder to a known volume of each buffered solution in sealed containers.

-

Place the containers in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant. To ensure no undissolved solids are present, centrifuge the sample at high speed.

-

Accurately dilute the clear supernatant with an appropriate solvent.

-

Quantify the concentration of calcium disodium EDTA in the diluted sample using a validated analytical method (see Protocol 5.2).

-

Calculate the solubility in g/100 mL or other desired units.

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for solubility determination.

Protocol for Quantification by Complexometric Titration

This method is a classic and reliable way to determine the concentration of calcium disodium EDTA in a solution by titrating it against a standardized metal ion solution.

Materials:

-

Calcium disodium EDTA solution (unknown concentration)

-

Standardized 0.1 M mercuric nitrate (Hg(NO₃)₂) solution

-

Dilute acetic acid

-

Diphenylcarbazone indicator solution

-

Burette, beaker, and other standard titration glassware

Procedure:

-

Accurately pipette a known volume of the calcium disodium EDTA solution into a beaker.

-

Dilute with approximately 75 mL of deionized water.

-

Add 25 mL of dilute acetic acid and 1 mL of diphenylcarbazone indicator solution.[16]

-

Titrate slowly with the standardized 0.1 M mercuric nitrate solution.[16]

-

The endpoint is reached upon the first appearance of a stable purplish color.[16]

-

Perform a blank titration and make any necessary corrections.

-

Calculate the concentration of calcium disodium EDTA using the stoichiometry of the reaction, where each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[16]

Conclusion

Calcium disodium EDTA is a highly soluble and relatively stable chelating agent, making it an invaluable excipient in a wide range of applications. Its solubility is predominantly governed by the pH of the aqueous solution, with stability being influenced by temperature and the presence of oxidizing agents. The provided experimental protocols offer robust methods for characterizing its behavior in aqueous media. A comprehensive understanding of these properties is essential for scientists and researchers to effectively harness the benefits of calcium disodium EDTA in their formulations, leading to safer, more stable, and more effective products.

References

- Solubility of Things. Calcium Disodium EDTA.

- Kentuckiana Integrative Medicine.

- Sigma-Aldrich. Ethylenediaminetetraacetic acid calcium disodium salt (ED2SC)

- Drugs.com.

- Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediaminetetraacetic Acid (EDTA).

- Standard Methods. 3500-Ca B: Calcium by EDTA.

- Patsnap Synapse.

- BRIEFING Edetate Calcium Disodium, USP 29 page 779.

- PubChem. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170.

- Motekaitis, R. J., et al. Thermal degradation of EDTA chelates in aqueous solution. Canadian Journal of Chemistry, 60(9), 1207-1212. 1982.

- Chemignition.

- ResearchGate. 1 Determination of calcium by Standardized EDTA Solution Introduction The classic.

- FAO Knowledge Repository.

- Regulations.gov. Edetate Disodium and Edetate Disodium Calcium: Summary Report. 2023-03-29.

- kapillarelektrophorese.eu – ICA. Ethylenediaminetetraacetic acid (EDTA).

- UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes.

- ResearchGate. Thermal degradation of EDTA chelates in aqueous solution | Request PDF. 2025-08-06.

- ChemicalBook. EDTA calcium disodium CAS#: 62-33-9.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Calcium Disodium EDTA in Modern Industries. 2025-09-13.

- ChemicalBook. EDTA calcium disodium | 62-33-9.

- Quora.

- Government Shivalik College Naya Nangal. THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES.

- ResearchGate. Thermal stability of the Fe(III)EDTA complex in its monomeric form. 2025-09-12.

- AccessMedicine.

- Chemistry LibreTexts. 10.1: Thermodynamic Stability of Metal Complexes. 2021-11-04.

- Scribd. Thermodynamic and Kinetic Stability of Complexes | PDF.

- NIH. Ethylenediaminetetraacetic Acid (EDTA)

- ResearchGate.

- PubChem.

- Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the oxidation of the calcium complex of ethylenediaminetetra-acetic acid by perbenzoic acids.

- ResearchGate. Experimental determination of solubilities of di-calcium ethylenediaminetetraacetic acid hydrate [Ca2C10H12N2O8·7H2O(s)

- Wikipedia. Ethylenediaminetetraacetic acid.

- Biosynth. EDTA calcium disodium salt | 62-33-9 | FC32043.

- ResearchGate. Kinetics and mechanisms of EDTA photocatalytic degradation with TiO2 under different experimental conditions. 2025-08-09.

- PubMed. Influence of ionic strength, EDTA concentration, endogenous C1q and polyanions on the 125I-C1q-binding test.

- PubChem. Calcium disodium EDTA | C10H14CaN2Na2O8+2 | CID 76418679.

- Inchem.org. 281. Ethylenediaminetetraacetate, disodium and calcium disodium salts (WHO Food Additives Series 5).

- NIH. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem.

- MDPI. Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion. 2023-05-12.

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 3. IV Chelation Calcium EDTA vs. Disodium EDTA - Kentuckiana [regenmedky.com]

- 4. chemignition.com [chemignition.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usp.org [usp.org]

- 8. EDTA calcium disodium CAS#: 62-33-9 [m.chemicalbook.com]

- 9. EDTA calcium disodium | 62-33-9 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. vpscience.org [vpscience.org]

- 12. gcnayanangal.com [gcnayanangal.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and mechanism of the oxidation of the calcium complex of ethylenediaminetetra-acetic acid by perbenzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. openknowledge.fao.org [openknowledge.fao.org]

An In-Depth Technical Guide to Calcium Disodium EDTA for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Calcium Disodium Ethylenediaminetetraacetic Acid (EDTA), a chelating agent with significant applications across scientific research and pharmaceutical development. We will delve into its fundamental properties, mechanism of action, and practical applications, supported by established protocols and authoritative references.

Core Properties and Identification

Calcium Disodium EDTA is a coordination compound where the calcium ion is bound to the disodium salt of ethylenediaminetetraacetic acid. This structure is pivotal to its function as a chelating agent.

| Property | Value | Source(s) |

| Chemical Name | Calcium disodium ethylenediaminetetraacetate | [1][2] |

| CAS Number | 62-33-9 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂CaN₂Na₂O₈ | [3][4] |

| Molecular Weight | Anhydrous: 374.27 g/mol | [6][7][8] |

| Dihydrate: Approximately 410.3 g/mol | [9] | |

| Appearance | White, odorless crystalline powder or granules | [1][10] |

| Solubility | Freely soluble in water | [7] |

Mechanism of Action: The Power of Chelation

The primary utility of Calcium Disodium EDTA lies in its ability to act as a chelating agent. The term "chelate" is derived from the Greek word "chele," meaning claw, which aptly describes how the EDTA molecule sequesters metal ions.

The fundamental principle behind its action is the formation of stable, water-soluble complexes with polyvalent metal ions. The EDTA molecule possesses six donor sites (two nitrogen atoms and four carboxyl groups) that can coordinate with a metal ion, effectively enveloping it. In Calcium Disodium EDTA, the calcium ion is already present in the chelate. However, the stability of the metal-EDTA complex is dependent on the specific metal ion. Metals with a higher affinity for EDTA will displace the calcium ion from the complex. This exchange is the cornerstone of its therapeutic and industrial applications.[1][11]

The stability of these complexes is crucial; once a heavy metal ion is chelated by EDTA, it forms a water-soluble and biologically inert complex that can be readily excreted by the kidneys.[11] This mechanism is particularly effective for the removal of toxic heavy metals such as lead.[6][12]

Caption: Displacement of calcium by a heavy metal ion in the EDTA complex.

Applications in Research and Drug Development

The unique properties of Calcium Disodium EDTA have led to its widespread use in various scientific and pharmaceutical contexts.

Heavy Metal Toxicity Treatment

The most prominent medical application of Calcium Disodium EDTA is in the treatment of heavy metal poisoning, particularly lead poisoning.[6][8][13] When administered intravenously, it chelates lead from the blood and soft tissues, forming a stable complex that is then excreted in the urine.[12] This rapid removal of lead from the bloodstream helps to mitigate the toxic effects on various organ systems. It is important to note that for lead poisoning, the calcium disodium form is used to prevent hypocalcemia, which would occur if disodium EDTA were used.[11][14]

Pharmaceutical Formulations

In drug development, Calcium Disodium EDTA is utilized as a stabilizer and preservative in various formulations, including injectable, ophthalmic, and topical preparations.[15] By chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), it enhances the stability and shelf-life of the product.[15]

In Vitro and Analytical Applications

In a laboratory setting, Calcium Disodium EDTA is a valuable tool for inhibiting metalloenzymes. Many enzymes require metal ions as cofactors for their activity. The addition of EDTA will sequester these metal ions, thereby inactivating the enzyme. This is a common technique used in biochemical and molecular biology research to study enzyme function.[3] It is also employed as an anticoagulant for blood samples intended for hematological analysis, as it prevents coagulation by chelating calcium ions.[3]

Experimental Protocol: In Vitro Metalloenzyme Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory effect of Calcium Disodium EDTA on a metalloenzyme.

Objective: To determine the concentration-dependent inhibition of a zinc-dependent metalloprotease by Calcium Disodium EDTA.

Materials:

-

Purified metalloprotease

-

Fluorogenic peptide substrate specific for the enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Calcium Disodium EDTA stock solution (100 mM in deionized water)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Serial Dilutions of Calcium Disodium EDTA: Prepare a series of dilutions of the Calcium Disodium EDTA stock solution in the assay buffer to achieve final concentrations ranging from 1 µM to 10 mM. Include a no-inhibitor control.

-

Enzyme Preparation: Dilute the metalloprotease in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

-

Assay Setup: To each well of the 96-well microplate, add 50 µL of the diluted enzyme.

-

Inhibitor Addition: Add 25 µL of the corresponding Calcium Disodium EDTA dilution or assay buffer (for the control) to the wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the EDTA to chelate the zinc ions in the enzyme's active site.

-

Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic peptide substrate to each well.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots. Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the Calcium Disodium EDTA concentration to determine the IC₅₀ value.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 62-33-9: Calcium disodium EDTA | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. EDTA calcium disodium salt [himedialabs.com]

- 5. EDTA calcium disodium | 62-33-9 [chemicalbook.com]

- 6. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Sodium calcium edetate - Wikipedia [en.wikipedia.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Calcium disodium EDTA | C10H14CaN2Na2O8+2 | CID 76418679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. chemignition.com [chemignition.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Calcium Disodium EDTA Complexes

Abstract

Calcium Disodium Ethylenediaminetetraacetic Acid (CaNa₂EDTA) is a paramount chelating agent with extensive applications in the pharmaceutical, food, and beverage industries, as well as in clinical medicine for the treatment of heavy metal poisoning. Its efficacy is intrinsically linked to the formation and stability of the chelate complex. Consequently, robust analytical methodologies are crucial for its characterization, quantification, and quality control. This technical guide provides a comprehensive exploration of the principal spectroscopic techniques employed for the analysis of Ca-EDTA complexes. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical applications, and field-proven insights for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), Mass Spectrometry (MS), and Atomic Absorption Spectroscopy (AAS). Each section offers a self-validating framework, detailing not just the procedural steps but the causal logic behind experimental choices, ensuring both technical accuracy and practical utility.

The Fundamental Chemistry of Calcium-EDTA Chelation

At its core, the functionality of Calcium Disodium EDTA relies on the principles of coordination chemistry. The EDTA molecule, in its fully deprotonated form (ethylenediaminetetraacetate), is a hexadentate ligand. This means it possesses six donor sites—two nitrogen atoms and four carboxylate oxygen atoms—that can form coordinate covalent bonds with a single metal ion.[1]

When EDTA chelates a calcium ion (Ca²⁺), it envelops the cation in a highly stable, cage-like structure.[2] This coordination geometry effectively sequesters the calcium ion, preventing it from participating in other reactions.[2] The resulting complex is water-soluble and possesses a high stability constant (log K ≈ 10.65), signifying a strong binding affinity.[1]

The formation and stability of the Ca-EDTA complex are critically dependent on the pH of the solution. The chelating ability of EDTA increases with pH, as the carboxyl groups must be deprotonated to effectively coordinate with the metal ion.[2][3][4] Under acidic conditions (pH < 5), protonation of the carboxyl groups weakens the coordination, leading to the release of the Ca²⁺ ion.[5]

Caption: Simplified 2D representation of the hexadentate Ca-EDTA complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis

¹H NMR spectroscopy is a uniquely powerful, non-destructive technique for observing the chelation process in solution. It provides direct evidence of complex formation by monitoring the chemical environment of the protons on the EDTA backbone. Free EDTA in an aqueous solution typically shows two distinct signals: one for the eight acetate methylene protons (-N-CH₂-COOH) and another for the four ethylene backbone protons (-N-CH₂-CH₂-N-).

Upon chelation with a diamagnetic cation like Ca²⁺, the six donor atoms of EDTA coordinate to the metal center, inducing a significant conformational change in the ligand.[6] This change alters the electronic environment of the protons, resulting in a downfield shift of their corresponding signals in the ¹H NMR spectrum.[6][7][8] The acetate proton signal often resolves into a quartet, while the ethylene proton signal remains a singlet but shifts to a different frequency.[6] This spectral transformation provides an unambiguous signature of complex formation.

Expertise & Field Insights

The choice of pH is paramount in NMR analysis of EDTA complexes. A stable pH, typically around 7.2 for Ca-EDTA, ensures consistent and sharp spectral lines, which is critical for accurate quantification.[6] It's also a self-validating system; by spiking a sample with a known amount of free EDTA, the appearance of its characteristic peaks alongside the complex peaks can confirm incomplete chelation or be used to quantify the amount of uncomplexed metal. This makes NMR an excellent tool for determining the stoichiometry of binding.

Caption: Standard workflow for ¹H NMR analysis of Ca-EDTA complexation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Solution Preparation:

-

Accurately weigh and dissolve Calcium Disodium EDTA in deuterium oxide (D₂O) to a final concentration of ~5-10 mM.

-

For studying complex formation, prepare separate stock solutions of CaCl₂ and Na₂EDTA in D₂O. Mix them in the desired molar ratio (e.g., 1:1).

-

-

pH Adjustment: Adjust the pH of the final solution to approximately 7.2 using small additions of NaOD or DCl in D₂O. This step is crucial for spectral consistency.[6]

-

Internal Standard: Add a known concentration of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP), for chemical shift referencing (δ 0.00 ppm) and quantification.

-

NMR Acquisition:

-

Transfer ~0.6 mL of the sample into a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a 90° pulse, an acquisition time of ~2-3 seconds, a relaxation delay of 5 seconds (to ensure full relaxation for quantification), and 16-64 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale using the TMSP signal at 0.00 ppm.

-

Integrate the areas of the peaks corresponding to free EDTA and the Ca-EDTA complex.

-

Data Presentation: Characteristic ¹H Chemical Shifts

| Species | Protons | Typical Chemical Shift (δ, ppm) at pH ~7.2 |

| Free EDTA | Ethylene (-CH₂-CH₂-) | ~2.70 (singlet) |

| Free EDTA | Acetate (-CH₂-COO⁻) | ~3.23 (singlet) |

| Ca-EDTA Complex | Ethylene (-CH₂-CH₂-) | ~2.55 (singlet) [9] |

| Ca-EDTA Complex | Acetate (-CH₂-COO⁻) | ~3.13 (quartet) [6] |

Note: Exact chemical shifts can vary slightly depending on pH, concentration, and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Analysis

FT-IR spectroscopy probes the vibrational modes of molecules. For Ca-EDTA analysis, the technique is particularly sensitive to the state of the carboxyl groups (-COOH), which are directly involved in chelation. In free, protonated EDTA, a characteristic C=O stretching vibration is observed around 1700-1760 cm⁻¹.[10] Upon deprotonation and complexation with Ca²⁺, the carboxyl group becomes a carboxylate (COO⁻).